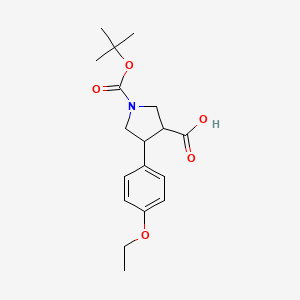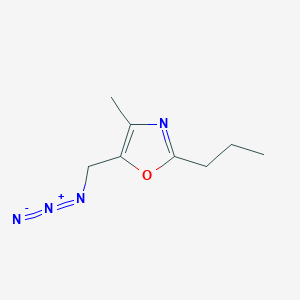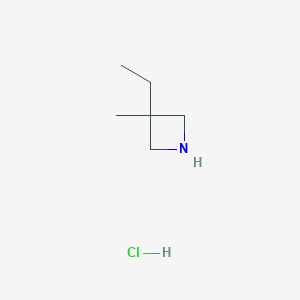
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol
概要
説明
Synthesis Analysis
The synthesis of similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)ethanone” includes a pyrrole ring and a pyrazine ring . The molecular formula is C6H5ClN2O, and the molecular weight is 156.57000 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, include aminodehalogenation reactions with variously substituted benzylamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropyrazin-2-yl)ethanone” include a density of 1.312g/cm3, a boiling point of 211.396ºC at 760 mmHg, and a flash point of 81.65ºC .
科学的研究の応用
Fluorescent Sensors and Detection Methods
One notable application involves the use of pyrazoline and pyrazole derivatives as fluorescent sensors. These compounds exhibit significant selectivity and sensitivity towards metal ions, such as zinc, showcasing their potential in chemical detection and environmental monitoring. For instance, a novel pyrazoline derivative was synthesized for the selective determination of Zn^2+ ions, highlighting the compound's utility in enhancing fluorescent signals in the presence of specific ions (Gong et al., 2011).
Advanced Synthesis Techniques
The synthesis of complex heterocyclic compounds is a significant application area. Methods have been developed for creating pyrazinyl-imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in synthesizing novel heterocycles. These methodologies highlight the compound's role in facilitating the synthesis of potentially biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals (Collins Michael Raymond et al., 2010).
Material Science and Chemistry
In material science, these compounds are used in the development of new materials with desirable properties such as enhanced stability, conductivity, or specific reactivity. The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles study, for instance, delves into the structural and chemical properties of these compounds, indicating their potential in creating materials with tailored properties for various applications (Fedotov et al., 2022).
Biological and Pharmacological Potential
Research on the biological and pharmacological potential of these compounds is another area of focus. The design, synthesis, and evaluation of pyrazolines based thiazolidin-4-one derivatives, for instance, delve into their properties regarding cancer and HIV treatment. These studies underscore the compounds' role in the discovery and development of new therapeutic agents, highlighting their potential in addressing significant health challenges (Patel et al., 2013).
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-6-14(5-7(8)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXJSJWUOSXCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



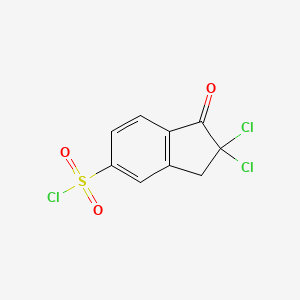


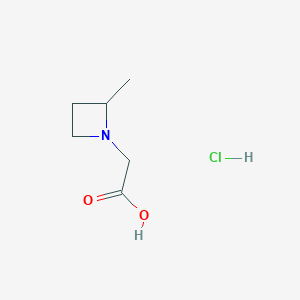
amino}propanoate](/img/structure/B1477962.png)
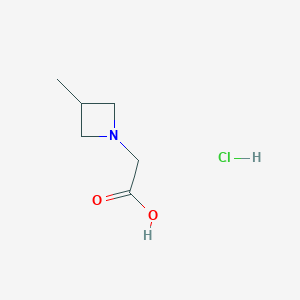
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
